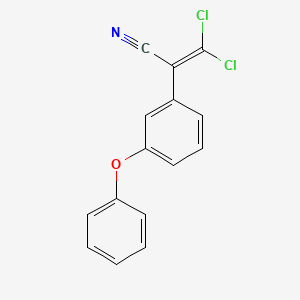
Benzeneacetonitrile, alpha-(dichloromethylene)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-(dichloromethylene)-3-phenoxybenzeneacetonitrile , has the chemical formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is an aromatic compound with an α-phenyl group attached to an acetonitrile functional group. The IUPAC name for this compound is (α-phenylbenzyl) cyanide .
Preparation Methods
There are several synthetic routes to produce benzeneacetonitrile:
Friedel-Crafts Acylation: Benzene reacts with chloroacetonitrile in the presence of Lewis acid catalysts (such as aluminum chloride) to yield benzeneacetonitrile.
Cyanation of Phenylacetic Acid Derivatives: Phenylacetic acid derivatives can be cyanated using reagents like sodium cyanide or copper(I) cyanide.
Industrial Production: Benzeneacetonitrile is industrially synthesized through the above methods, with optimization for yield and efficiency.
Chemical Reactions Analysis
Benzeneacetonitrile undergoes various reactions:
Hydrolysis: Treatment with aqueous acid or base results in hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.
Reduction: Catalytic hydrogenation converts the nitrile group to the corresponding primary amine.
Substitution Reactions: Benzeneacetonitrile can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its aromatic ring.
Major products include the corresponding carboxylic acid, amide, or substituted derivatives.
Scientific Research Applications
Benzeneacetonitrile finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated as a potential bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which benzeneacetonitrile exerts its effects depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes relevant to its biological activity.
Comparison with Similar Compounds
While benzeneacetonitrile is unique due to its specific substituents, similar compounds include other acetonitriles, such as benzyl cyanide (C₇H₅CH₂CN) and α-oxobenzeneacetonitrile (C₈H₅NO). These compounds share structural similarities but differ in functional groups and reactivity .
Properties
CAS No. |
110457-97-1 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
3,3-dichloro-2-(3-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2NO/c16-15(17)14(10-18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H |
InChI Key |
QUSOURBRLINNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=C(Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















